Tribenuron-methyl

Description

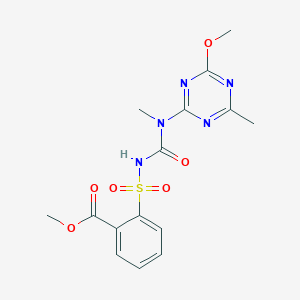

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O6S/c1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3/h5-8H,1-4H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCQZHSMCYCDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O6S | |

| Record name | TRIBENURON-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBENURON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1359 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024101 | |

| Record name | Tribenuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tribenuron-methyl appears as colorless crystals. Non corrosive. Used as an herbicide., Brown solid; [ICSC] Off-white or light brown solid; [HSDB] Colorless solid; [CAMEO] Light beige solid; [MSDSonline], BROWN SOLID IN VARIOUS FORMS. | |

| Record name | TRIBENURON-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tribenuron-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIBENURON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1359 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Low solubility in organic solvents, Solubility in acetone, 3.91X107 mg/L; acetonitrile, 4.64X10+7 mg/L; ethylhexane, 1.63X10+7 mg/L; ethyl acetate, 1.63X10+7 mg/L; n-heptane, 20800 mg/L; methanol, 2.59X10+6 mg/L, all at 20 °C, In water, 50 mg/L at pH 5; 2,040 mg/L at pH 7 and 18,300 mg/L at pH 9, all at 20 °C, Solubility in water: good | |

| Record name | TRIBENURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBENURON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1359 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.46 at 20 °C, Relative density (water = 1): 1.5 | |

| Record name | TRIBENURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBENURON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1359 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.9X10-10 mm Hg at 25 °C | |

| Record name | TRIBENURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder, Light brown solid | |

CAS No. |

101200-48-0 | |

| Record name | TRIBENURON-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tribenuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101200-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribenuron-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101200480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribenuron Methyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tribenuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tribenuron-methyl (ISO); methyl 2-[N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylcarbamoylsulfamoyl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBENURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0493A985P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIBENURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBENURON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1359 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

141 °C | |

| Record name | TRIBENURON-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1359 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Chemical properties and structure of Tribenuron-methyl

An In-depth Technical Guide on the Chemical Properties and Structure of Tribenuron-methyl

This technical guide provides a comprehensive overview of the chemical structure, properties, and mode of action of Tribenuron-methyl. It is intended for researchers, scientists, and professionals in drug development and agrochemical science, offering detailed data, experimental methodologies, and visual representations of key chemical and biological processes.

Chemical Identity and Structure

Tribenuron-methyl is a selective, systemic, post-emergence herbicide belonging to the sulfonylurea class.[1][2][3] It is the methyl ester of tribenuron and is the form in which the active ingredient is used in pesticide formulations.[4] The herbicide is primarily used to control broadleaf weeds in cereal crops such as wheat, barley, and oats.[1][5][6]

-

IUPAC Name: methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate[4][7]

-

Appearance: Colorless crystals or an off-white to light brown solid powder.[4][10][11]

Caption: Chemical structure of Tribenuron-methyl (C₁₅H₁₇N₅O₆S).

Physicochemical Properties

The physicochemical properties of Tribenuron-methyl are crucial for understanding its environmental fate and behavior. These properties influence its solubility, mobility, and persistence in soil and water systems.

| Property | Value | Conditions |

| Melting Point | 141-142 °C[4][5] | - |

| Vapor Pressure | 5.2 x 10⁻⁸ Pa (3.9 x 10⁻¹⁰ mm Hg)[4][5] | 25 °C |

| Density | 1.46 g/cm³[4][6] | 20 °C |

| Water Solubility | 48.9 mg/L[5] 2,040 - 2,483 mg/L[5][12] 18,300 mg/L[5] | pH 5, 20°C pH 7, 20°C pH 9, 20°C |

| Solubility in Organic Solvents | Acetone: 39,100 - 43,800 mg/L Acetonitrile: 46,400 - 54,200 mg/L Ethyl Acetate: 16,300 - 17,500 mg/L Dichloromethane: 250,000 mg/L n-Heptane: < 28 mg/L[4][12][13] | 20-25 °C |

| LogP (Kow) | 0.38 - 0.78[4][6] | pH 7, 25 °C |

| pKa | 4.65 - 4.7[4][5][6] | 25 °C |

| Henry's Law Constant | 1.02 x 10⁻¹³ atm·m³/mol (estimated)[4] | 25 °C |

| Soil Half-life (t½) | 1 - 20 days (aerobic)[1][13] | - |

| Hydrolysis | Stable at pH 8-10. Rapidly hydrolyzes at pH <7 or >12.[11][13] Half-life is ~16 days at pH 7 and 1 day at pH 5.[10] | 45 °C |

Mode of Action: ALS Inhibition

Tribenuron-methyl is a selective herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4][5] This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, cell division and plant growth.[1][3][13] By blocking the ALS enzyme, Tribenuron-methyl effectively halts cell division in the meristematic tissues of susceptible plants.[1] This leads to symptoms such as chlorosis and necrosis, with plant death typically occurring within 10-25 days under optimal conditions.[4]

Caption: Inhibition of the ALS enzyme by Tribenuron-methyl blocks amino acid synthesis.

Experimental Protocols

Synthesis of Tribenuron-methyl

A typical production method for Tribenuron-methyl is a two-step chemical synthesis performed in a one-pot reaction.[12]

Caption: Two-step, one-pot synthesis of Tribenuron-methyl.

Methodology:

-

Step 1: Methyl o-sulphamoylbenzoate is reacted with solid phosgene in the presence of a suitable solvent and catalyst. This reaction forms an intermediate compound.

-

Step 2: The intermediate is then reacted with methyl triazine to yield the final product, Tribenuron-methyl.[12]

Analytical Determination

The quantification of Tribenuron-methyl in various matrices (e.g., technical material, formulations, environmental samples) is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

Protocol: Determination by HPLC-UV (General Method)

This protocol is a generalized procedure based on standard methods like CIPAC Method 546/WG/M/-.[5]

-

Standard and Sample Preparation:

-

Prepare a stock solution of analytical standard Tribenuron-methyl of known concentration in a suitable solvent (e.g., acetonitrile).

-

Accurately weigh a sample of the formulation or technical material and dissolve it in the same solvent to achieve a concentration within the calibration range.

-

For environmental samples (soil, water), an extraction step is required. This may involve solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the analyte.

-

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient system is often employed, commonly a mixture of acetonitrile and water (with an acid modifier like formic acid to control pH).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection is set at approximately 254 nm.[5]

-

Injection Volume: 10-20 µL.

-

-

Calibration and Quantification:

-

A series of calibration standards are prepared by diluting the stock solution.

-

A calibration curve is generated by plotting the peak area against the concentration of the standards.

-

The sample is injected, and its peak area is measured.

-

The concentration of Tribenuron-methyl in the sample is determined by external calibration using the regression equation from the calibration curve.[5]

-

Caption: General workflow for the quantitative analysis of Tribenuron-methyl by HPLC-UV.

References

- 1. pomais.com [pomais.com]

- 2. Tribenuron-methyl [titanunichem.com]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Tribenuron-methyl | C15H17N5O6S | CID 153909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. Tribenuron - Wikipedia [en.wikipedia.org]

- 7. medkoo.com [medkoo.com]

- 8. GSRS [precision.fda.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. echemi.com [echemi.com]

- 11. TRIBENURON-METHYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Tribenuron-methyl (Ref: DPX L5300) [sitem.herts.ac.uk]

- 13. Herbicide---Tribenuron-methyl_Chemicalbook [chemicalbook.com]

Tribenuron-Methyl: An In-Depth Technical Guide to its Solubility and Stability at Different pH Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of the herbicide tribenuron-methyl across a range of pH levels. The information contained herein is critical for understanding its environmental fate, developing analytical methodologies, and formulating stable products. All quantitative data is presented in clear, structured tables, and detailed experimental protocols for key methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate degradation pathways and experimental workflows.

Quantitative Data Summary

The solubility and stability of tribenuron-methyl in aqueous solutions are highly dependent on the pH of the medium. The following tables summarize the available quantitative data.

Solubility of Tribenuron-Methyl at Various pH Levels

The aqueous solubility of tribenuron-methyl increases significantly with an increase in pH.[1][2][3][4] This is attributed to the acidic nature of the sulfonylurea group (pKa = 4.7), which leads to the formation of more soluble salts at higher pH values.[1][3]

| pH | Solubility (mg/L) at 20°C |

| 4 | 28[2][5] |

| 5 | 48.9 - 50[1][2][3][4][5] |

| 6 | 280[2][5] |

| 7 | 2040[3][4] |

| 9 | 18300[1][3][4] |

Stability of Tribenuron-Methyl at Various pH Levels

Tribenuron-methyl undergoes hydrolysis, which is the primary degradation pathway in aqueous environments. The rate of hydrolysis is highly pH-dependent.

| pH | Half-life (t½) | Stability Profile |

| < 4 | Very Rapid | Rapid hydrolysis occurs. |

| 5 | < 1 day[3] | Subject to rapid hydrolysis. |

| 7 | 15.8 days[3] | Moderately stable. |

| 9 | Stable | Reported to be stable.[3] |

| > 12 | Very Rapid | Rapid hydrolysis occurs.[2][5] |

Experimental Protocols

The determination of solubility and stability of tribenuron-methyl requires precise and standardized experimental procedures. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and specific analytical methods developed for this compound.

Determination of Aqueous Solubility (OECD 105)

The flask method is generally suitable for substances with solubilities above 10 mg/L, making it appropriate for tribenuron-methyl across a range of pH values.

Principle: A supersaturated solution of tribenuron-methyl is prepared in buffer solutions of varying pH. The solutions are agitated at a constant temperature until equilibrium is reached. The concentration of tribenuron-methyl in the filtered aqueous phase is then determined by a suitable analytical method.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 5, 7, 9) using standard buffer systems (e.g., acetate, phosphate, borate).

-

Sample Preparation: Add an excess amount of tribenuron-methyl to flasks containing the different buffer solutions.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (preliminary tests should be conducted to determine this period, typically 24-48 hours).

-

Phase Separation: Centrifuge or filter the solutions to remove undissolved particles. Filtration should be performed using a filter that does not adsorb the test substance.

-

Quantification: Analyze the concentration of tribenuron-methyl in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS).

Determination of Hydrolytic Stability (OECD 111)

This guideline outlines a tiered approach to assess the rate of hydrolysis of chemicals as a function of pH.

Principle: Sterile aqueous buffer solutions of different pH values are treated with tribenuron-methyl and incubated in the dark at a constant temperature. The concentration of the parent compound is measured at various time intervals to determine the rate of hydrolysis.

Methodology:

-

Preparation of Sterile Buffer Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of tribenuron-methyl to the buffer solutions. The concentration should be below the solubility limit at each pH.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C for accelerated studies).

-

Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

-

Analysis: Quantify the concentration of remaining tribenuron-methyl in each sample using a specific and sensitive analytical method like LC-MS/MS.

-

Data Analysis: Calculate the first-order rate constant (k) and the half-life (t½) for the hydrolysis at each pH.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: The concentration of tribenuron-methyl and its degradation products in aqueous samples is determined by separating them using liquid chromatography followed by detection and quantification using tandem mass spectrometry.

Methodology:

-

Sample Preparation:

-

For solubility and stability samples, dilute an aliquot of the aqueous solution with an appropriate solvent (e.g., acetonitrile/water mixture).

-

For environmental water samples, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering substances.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for tribenuron-methyl.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification by monitoring specific precursor-to-product ion transitions for tribenuron-methyl and its metabolites.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to the stability and analysis of tribenuron-methyl.

Caption: Hydrolysis pathway of tribenuron-methyl under acidic conditions.

Caption: Experimental workflow for determining solubility and stability.

References

The Journey of a Herbicide: An In-depth Technical Guide to Tribenuron-Methyl Absorption and Translocation in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, translocation, and metabolic fate of the sulfonylurea herbicide, tribenuron-methyl, within plant tissues. Understanding these fundamental processes is critical for optimizing herbicide efficacy, developing new formulations, and managing the evolution of herbicide resistance in weed populations.

Mode of Action: A Systemic Approach

Tribenuron-methyl is a selective, systemic, post-emergence herbicide primarily used for the control of broadleaf weeds in cereal crops.[1][2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis, cell division, and overall plant growth.[3]

Upon application, tribenuron-methyl is absorbed by the foliage and, to a lesser extent, the roots of the target weed.[1][3][4] It then translocates throughout the plant's vascular system, primarily via the phloem, to meristematic tissues—the sites of active growth such as shoot and root tips.[3] By inhibiting ALS in these regions, tribenuron-methyl halts cell division, leading to a cessation of growth.[3][4] Visible symptoms, including chlorosis (yellowing) and necrosis (tissue death), typically appear within days, with complete plant death occurring within one to three weeks, depending on the weed species and environmental conditions.[5]

The selectivity of tribenuron-methyl is a result of differential metabolism between crop plants and susceptible weeds. Cereal crops like wheat and barley can rapidly metabolize the herbicide into non-toxic compounds, rendering it harmless.[3] In contrast, susceptible broadleaf weeds lack this rapid detoxification capability, allowing the herbicide to accumulate and exert its phytotoxic effects.[3]

Quantitative Analysis of Absorption and Translocation

The efficiency of tribenuron-methyl is highly dependent on its absorption into the plant and its subsequent translocation to the target sites. Studies using radiolabeled tribenuron-methyl (¹⁴C-TBM) have provided quantitative insights into these processes.

Foliar Absorption

Foliar uptake is the primary route of entry for tribenuron-methyl. The rate and extent of absorption can be influenced by various factors, including the plant species, growth stage, leaf surface characteristics, and environmental conditions.

Translocation Patterns

Once absorbed, tribenuron-methyl is translocated systemically. The following table summarizes the findings of a study on the absorption and translocation of ¹⁴C-tribenuron-methyl in susceptible (S) and resistant (R) biotypes of white mustard (Sinapis alba).

Table 1: Absorption and Translocation of ¹⁴C-Tribenuron-Methyl in White Mustard Biotypes

| Time After Treatment (Hours) | Biotype | Absorption (% of Applied ¹⁴C) | Translocation to Rest of Shoot (% of Absorbed ¹⁴C) | Translocation to Roots (% of Absorbed ¹⁴C) |

| 24 | Susceptible (S) | 51.3 | 10.2 | 1.8 |

| Resistant (R) | 49.8 | 9.9 | 1.7 | |

| 48 | Susceptible (S) | 65.7 | 15.8 | 2.5 |

| Resistant (R) | 63.2 | 14.9 | 2.3 | |

| 72 | Susceptible (S) | 78.4 | 20.1 | 3.1 |

| Resistant (R) | 76.9 | 19.5 | 2.9 | |

| 96 | Susceptible (S) | 85.1 | 24.5 | 3.8 |

| Resistant (R) | 83.6 | 23.7 | 3.5 |

Data adapted from studies on Sinapis alba.

Factors Influencing Absorption and Translocation

The uptake and movement of tribenuron-methyl are not static processes and are influenced by a variety of external and internal factors.

Adjuvants

Adjuvants are substances added to a herbicide formulation or spray tank to enhance its effectiveness. For tribenuron-methyl, adjuvants play a crucial role in improving foliar absorption and rainfastness.

-

Surfactants (Non-ionic, Anionic): These compounds reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface. This increased contact area enhances absorption.[6]

-

Oils (Vegetable, Methylated Seed): These adjuvants can act as penetrants, helping the herbicide to move through the waxy cuticle of the leaf.[7]

-

Ammonium Sulfate (AMS): Can increase herbicide activity by enhancing both absorption and translocation.[8]

Studies have shown that the addition of adjuvants like non-ionic surfactants and vegetable oils can significantly enhance the efficacy of tribenuron-methyl, especially under adverse environmental conditions.[6][7][8]

Environmental Conditions

Environmental factors at the time of application can have a profound impact on the performance of tribenuron-methyl.

-

Temperature: Generally, higher temperatures increase the rate of both absorption and translocation.[4]

-

Humidity: High relative humidity promotes the hydration of the leaf cuticle, which can enhance the uptake of water-soluble herbicides like tribenuron-methyl. It also slows the drying of spray droplets, allowing more time for absorption.

-

Soil Moisture: Plants that are not under drought stress will have more active physiological processes, including translocation, leading to better herbicide efficacy. Moisture-stressed plants may have thicker cuticles and reduced translocation, hindering the herbicide's performance.

Experimental Protocols

The following section outlines a generalized methodology for conducting absorption and translocation studies with radiolabeled tribenuron-methyl.

Plant Material and Growth Conditions

-

Plant Species: Select both a susceptible weed species and, if applicable, a resistant biotype or a tolerant crop species for comparison.

-

Growth: Grow plants in a controlled environment (greenhouse or growth chamber) in pots containing a suitable soil or potting mix. Ensure uniform growth and select plants at a consistent growth stage (e.g., 4-6 true leaves) for treatment.

Preparation of Radiolabeled Herbicide Solution

-

Stock Solution: Prepare a stock solution of ¹⁴C-tribenuron-methyl with a known specific activity (e.g., in kBq µL⁻¹).

-

Treatment Solution: Prepare the final treatment solution by mixing the ¹⁴C-TBM stock with a commercially formulated tribenuron-methyl product to achieve the desired application rate (e.g., equivalent to 15 g a.i. ha⁻¹). The solution should also contain any adjuvants being tested at their recommended concentrations.

Herbicide Application

-

Application: Using a microapplicator or microsyringe, apply a precise volume (e.g., 1 µL) of the ¹⁴C-TBM treatment solution as small droplets to a specific location on a fully expanded leaf (e.g., the adaxial surface of the second true leaf).

-

Replication: Treat a sufficient number of plants to allow for harvesting at multiple time points (e.g., 24, 48, 72, and 96 hours after treatment).

Harvesting and Sample Processing

-

Harvesting: At each time point, harvest a set of treated plants.

-

Leaf Wash: Carefully wash the treated leaf with a solvent mixture (e.g., 1:1 v/v acetone:water) to remove any unabsorbed ¹⁴C-TBM from the leaf surface.[9] The radioactivity in this wash is quantified by liquid scintillation spectrometry (LSS).[9]

-

Plant Sectioning: Divide the plant into different parts:

-

Treated leaf

-

Shoot above the treated leaf

-

Shoot below the treated leaf

-

Roots

-

-

Drying and Combustion: Dry the plant sections to a constant weight. The amount of ¹⁴C in each section is determined by combustion in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail, and the radioactivity is quantified using LSS.[9]

Data Analysis

-

Absorption: The total amount of absorbed ¹⁴C is calculated as the sum of the radioactivity recovered from all plant parts (excluding the leaf wash). Absorption is typically expressed as a percentage of the total ¹⁴C applied.

-

Translocation: The amount of translocated ¹⁴C is the sum of the radioactivity found in all plant parts except for the treated leaf. Translocation is usually expressed as a percentage of the total absorbed ¹⁴C.

Visualizing the Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Caption: Signaling pathway of Tribenuron-methyl in a susceptible plant.

Caption: Workflow for a ¹⁴C-Tribenuron-methyl absorption/translocation study.

Conclusion

The absorption and translocation of tribenuron-methyl are complex, multi-faceted processes that are integral to its herbicidal activity. A thorough understanding of these mechanisms, the factors that influence them, and the methodologies to study them is paramount for the continued effective use of this herbicide in weed management programs and for the development of next-generation weed control solutions. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and professionals working in this field.

References

- 1. pomais.com [pomais.com]

- 2. Bepress Guest Access [openprairie.sdstate.edu]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. southeast.k-state.edu [southeast.k-state.edu]

- 7. caws.org.nz [caws.org.nz]

- 8. researchgate.net [researchgate.net]

- 9. 14C-TM Absorption and Translocation [bio-protocol.org]

Ecotoxicology of Tribenuron-methyl on Non-target Aquatic Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecotoxicological effects of the herbicide Tribenuron-methyl on non-target aquatic organisms. The information presented herein is intended to support environmental risk assessments and to provide researchers and scientists with a detailed understanding of the potential aquatic hazards associated with this compound. This document summarizes key toxicity data, outlines experimental methodologies, and visualizes important biological pathways and assessment workflows.

Executive Summary

Tribenuron-methyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[2] Due to its use in agriculture, there is a potential for Tribenuron-methyl to enter aquatic ecosystems through runoff and spray drift, posing a risk to non-target aquatic organisms. This guide details the ecotoxicological profile of Tribenuron-methyl, focusing on its effects on algae, invertebrates, and fish.

Acute and Chronic Aquatic Toxicity

The toxicity of Tribenuron-methyl to non-target aquatic organisms has been evaluated through a series of standardized acute and chronic toxicity tests. The results are summarized in the tables below.

Toxicity to Aquatic Plants (Algae and Macrophytes)

Aquatic plants are particularly sensitive to Tribenuron-methyl due to its herbicidal mode of action.

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Lemna gibba (Duckweed) | ErC50 (Growth Rate) | 7 days | 0.0047 | [3] |

| Myriophyllum spicatum (Eurasian watermilfoil) | ErC50 (Growth Rate) | 14 days | 0.0065 | [3] |

| Raphidocelis subcapitata (Green algae) | ErC10 (Growth Rate) | 72 hours | 0.011 | [4] |

Toxicity to Aquatic Invertebrates

Aquatic invertebrates show varying sensitivity to Tribenuron-methyl.

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Daphnia magna (Water flea) | EC50 (Immobilisation) | 48 hours | 894 | [3] |

| Daphnia magna (Water flea) | NOEC (Reproduction) | 21 days | 120 | [3] |

Toxicity to Fish

Fish are generally less sensitive to the acute effects of Tribenuron-methyl compared to aquatic plants.

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow trout) | LC50 | 96 hours | >100 | [4] |

| Cyprinus carpio (Common carp) | LC50 | 96 hours | 289.08 | [4][5] |

| Hypophthalmichthys molitrix (Silver carp) | LC50 | 96 hours | 139.45 | [4] |

| Rutilus rutilus caspicus (Caspian roach) | LC50 | 96 hours | 152.74 | [4] |

Experimental Protocols

The following sections describe the methodologies for key experiments cited in this guide, based on internationally recognized guidelines.

Algal Growth Inhibition Test (OECD 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.

-

Test Organism: Raphidocelis subcapitata (formerly Selenastrum capricornutum) or other suitable species.

-

Test Duration: 72 hours.

-

Methodology:

-

Exponentially growing algal cultures are exposed to a range of concentrations of Tribenuron-methyl in a nutrient-rich medium.

-

Cultures are incubated under constant illumination and temperature (21-24°C).

-

Algal growth is measured at 24, 48, and 72 hours by cell counts or other biomass surrogates (e.g., fluorescence).

-

The growth rate and yield are calculated for each concentration and compared to a control group.

-

The ECx values (e.g., EC10, EC50), representing the concentration causing x% inhibition of growth, are determined.

-

Daphnia magna Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of a substance to Daphnia magna.

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Duration: 48 hours.

-

Methodology:

-

Daphnids are exposed to a series of concentrations of Tribenuron-methyl in reconstituted water.

-

The test is conducted in glass vessels under controlled temperature (18-22°C) and photoperiod.

-

The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

The EC50, the concentration that immobilizes 50% of the daphnids, is calculated at 48 hours.

-

Fish Acute Toxicity Test (OECD 203)

This test determines the median lethal concentration (LC50) of a substance to fish.

-

Test Organism: Oncorhynchus mykiss (Rainbow trout), Cyprinus carpio (Common carp), or other recommended species.

-

Test Duration: 96 hours.

-

Methodology:

-

Fish are exposed to a range of Tribenuron-methyl concentrations in a flow-through, semi-static, or static system.

-

Water quality parameters (temperature, pH, dissolved oxygen) are monitored throughout the test.

-

The number of dead fish is recorded at 24, 48, 72, and 96 hours.

-

The 96-hour LC50, the concentration estimated to be lethal to 50% of the test fish, is determined.

-

Sublethal Effects and Signaling Pathways

Exposure to sublethal concentrations of Tribenuron-methyl can induce a range of biochemical and physiological responses in aquatic organisms. Studies on zebrafish (Danio rerio) have indicated that Tribenuron-methyl can cause oxidative stress in the liver.[6][7]

Oxidative Stress Signaling Pathway

The induction of oxidative stress is a common response to chemical exposure. This involves an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system of the organism.

Environmental Risk Assessment

The environmental risk of Tribenuron-methyl to aquatic ecosystems is assessed by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC).

Predicted No-Effect Concentration (PNEC)

The PNEC is the concentration of a chemical below which adverse effects in the ecosystem are not expected to occur. It is derived from the most sensitive ecotoxicological endpoint (e.g., the lowest EC50 or NOEC) by applying an assessment factor (AF).

PNEC = Lowest toxicity value / Assessment Factor (AF)

The AF accounts for uncertainties in extrapolating from laboratory data to the real environment.

Risk Quotient (RQ)

The risk quotient is the ratio of the PEC to the PNEC. An RQ value greater than 1 indicates a potential risk to the aquatic environment.[8][9][10]

RQ = PEC / PNEC

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. Tribenuron-methyl | C15H17N5O6S | CID 153909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tribenuron-methyl (Ref: DPX L5300) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. idosi.org [idosi.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Solid-Phase Extraction of Tribenuron-methyl from Environmental Matrices: Application Note and Protocols

Introduction

Tribenuron-methyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in cereal crops. Due to its potential for mobility and persistence in certain environmental compartments, robust and sensitive analytical methods are required to monitor its presence in environmental matrices such as water and soil. Solid-Phase Extraction (SPE) has emerged as a highly effective, efficient, and widely adopted sample preparation technique for the isolation and concentration of Tribenuron-methyl from complex environmental samples prior to chromatographic analysis. This application note provides detailed protocols for the extraction of Tribenuron-methyl from water and soil samples using polymeric SPE sorbents, specifically the hydrophilic-lipophilic balanced (HLB) type.

Principle of the Method

The methodology is based on the retention of Tribenuron-methyl from an aqueous sample onto a solid-phase sorbent. The Oasis HLB sorbent is a universal, water-wettable, reversed-phase sorbent that is effective for acidic, neutral, and basic compounds.[1] Its hydrophilic-lipophilic balance allows for the effective adsorption of a wide range of compounds, including the moderately polar Tribenuron-methyl. After loading the sample, interfering compounds are washed away, and the analyte of interest is eluted with a small volume of an appropriate organic solvent. The resulting eluate is clean and concentrated, making it suitable for sensitive analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Application 1: Extraction of Tribenuron-methyl from Water Matrices

This protocol is applicable for the analysis of Tribenuron-methyl in various water sources, including ground, surface, and drinking water, based on validated methods such as those developed under EPA guidelines.[2][3]

Quantitative Data Summary for Water Matrices

| Parameter | Sorbent | Value | Matrix | Reference |

| Limit of Quantitation (LOQ) | Oasis HLB | 0.050 µg/L | Ground, Surface, Drinking Water | [2][3] |

| Limit of Detection (LOD) | Oasis HLB | 0.005 µg/L | Ground, Surface, Drinking Water | [2][3] |

| Mean Recovery | Oasis HLB | 70-120% | Ground, Surface, Drinking Water | [4][5] |

Experimental Protocol for Water

1. Materials and Reagents

-

Oasis HLB SPE Cartridges (e.g., 60 mg, 3 mL)

-

Methanol, HPLC Grade

-

Acetonitrile (Base-adjusted), HPLC Grade

-

Ammonia Hydroxide

-

Deionized Water

-

Nitrogen Gas, high purity

-

SPE Vacuum Manifold

-

Sample Collection Bottles (e.g., 250 mL)

-

Conical Centrifuge Tubes (50 mL)

-

Nitrogen Evaporator with water bath (25-30°C)

2. Sample Preparation and Extraction

-

Sample Collection: Collect 200 mL of the water sample in a clean container.[2]

-

Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the 200 mL water sample onto the conditioned SPE cartridge at a flow rate of 2-10 mL/min.

-

Cartridge Washing: After the entire sample has passed through, wash the cartridge with 15 mL of hexane to remove non-polar interferences. Apply vacuum to dry the cartridge for approximately 3 minutes.[4]

-

Elution: Elute the retained Tribenuron-methyl from the cartridge by passing 15 mL of base-adjusted acetonitrile (e.g., acetonitrile:1.0M ammonia hydroxide 98:2, v:v) into a 50 mL centrifuge tube.[2][4]

-

Concentration and Reconstitution:

-

Final Preparation: Vortex the reconstituted sample and filter an aliquot through a 0.2-µm syringe filter into an HPLC vial for LC-MS/MS analysis.[2]

Workflow for Water Sample Processing

Application 2: Extraction of Tribenuron-methyl from Soil Matrices

This protocol outlines a method for the extraction and cleanup of Tribenuron-methyl from soil samples. The procedure involves a solvent extraction from the soil, followed by SPE for cleanup of the extract.

Quantitative Data Summary for Soil Matrices

| Parameter | Sorbent | Value | Matrix | Reference |

| Limit of Quantitation (LOQ) | Carbon SPE | 1.0 µg/kg | Soil | [5] |

| Limit of Detection (LOD) | Carbon SPE | 0.3 µg/kg | Soil | [5] |

| Mean Recovery | Polymeric | ~75% | Agricultural Soil | [6] |

| Mean Recovery | Not Specified | 73-86% | Soil | [5] |

Experimental Protocol for Soil

1. Materials and Reagents

-

Polymeric SPE Cartridges (e.g., Oasis HLB) or Carbon SPE Cartridges

-

Acetone, HPLC Grade

-

Ammonium Carbonate (0.1 M solution)

-

Methylene Chloride, HPLC Grade

-

Sodium Sulfate, anhydrous

-

Acetonitrile, HPLC Grade

-

Deionized Water

-

Hydrochloric Acid (HCl) or Phosphoric Acid (for pH adjustment)

-

Mechanical Shaker

-

Centrifuge and tubes

-

SPE Vacuum Manifold

-

Rotary or Nitrogen Evaporator

2. Sample Preparation and Extraction

-

Soil Pre-treatment: Air-dry the soil sample and pass it through a 2 mm sieve to ensure homogeneity.

-

Solvent Extraction (Method A):

-

Solvent Extraction (Method B):

-

SPE Cleanup:

-

Condition a polymeric SPE cartridge with 10 mL of methylene chloride, 10 mL of methanol, and 20 mL of deionized water.[6]

-

Load the soil extract supernatant onto the conditioned cartridge.

-

Dry the cartridge by drawing air through it for 10 minutes.[6]

-

Elute the cartridge with 8 mL of methylene chloride.[6]

-

-

Concentration and Reconstitution:

-

Final Preparation: Filter the reconstituted sample through a 0.2-µm syringe filter into an HPLC vial for LC-MS/MS analysis.

Workflow for Soil Sample Processing

Analytical Finish: LC-MS/MS

The final determination and quantification of Tribenuron-methyl are typically performed using a reversed-phase liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[2][5]

-

Column: A C18 column (e.g., Phenomenex Aqua, 4.6 mm x 15 cm) is commonly used.[2]

-

Mobile Phase: A gradient of aqueous formic acid and methanol or acetonitrile is typical for elution.[2]

-

Detection: Positive ion electrospray ionization (ESI+) is used, monitoring for specific precursor-product ion transitions to ensure high selectivity and sensitivity.[2][3]

Solid-phase extraction using polymeric sorbents provides a reliable, sensitive, and efficient method for the cleanup and concentration of Tribenuron-methyl from complex environmental matrices like water and soil. The protocols detailed here, particularly those utilizing Oasis HLB cartridges, have been validated to provide high recovery and low detection limits, making them suitable for regulatory monitoring and environmental fate studies. The subsequent analysis by LC-MS/MS ensures accurate quantification and confirmation of the analyte.

References

Application Note: Utilizing Tribenuron-methyl for the Study of Acetolactate Synthase (ALS) Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme found in plants and microorganisms but not in animals.[1] It catalyzes the first and rate-limiting step in the biosynthesis of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[1][2] These amino acids are essential for protein synthesis and overall plant growth.[2] Due to its exclusive presence in plants and microbes and its vital role, ALS has become a primary target for a wide range of commercial herbicides.[1][3] Tribenuron-methyl, a member of the sulfonylurea (SU) class of herbicides, is a potent and specific inhibitor of ALS used extensively for weed control in cereal crops.[4][5] Its high efficacy and specificity make it an invaluable chemical tool for studying ALS enzyme kinetics, inhibition mechanisms, and the evolution of herbicide resistance.

Mechanism of Action Tribenuron-methyl is a systemic herbicide, absorbed through both foliage and roots, and translocated to the plant's growing points (meristematic tissues).[2][3] Its mode of action is the specific inhibition of the ALS enzyme.[2] By binding to the enzyme, Tribenuron-methyl blocks the catalytic site, preventing the synthesis of valine, leucine, and isoleucine.[6][7] This cessation of BCAA production halts protein synthesis and cell division, leading to a stoppage of plant growth.[2][7] Visible symptoms in susceptible plants, such as chlorosis (yellowing) and necrosis (tissue death), typically appear several days after application, culminating in the death of the plant.[2][3]

Caption: Mechanism of ALS inhibition by Tribenuron-methyl in the BCAA pathway.

Quantitative Data Summary

Tribenuron-methyl is highly effective against susceptible plant populations. However, resistance can evolve, often through mutations in the ALS gene, which reduces the binding affinity of the herbicide.[4][8] This difference in sensitivity is quantifiable through in vitro enzyme assays and whole-plant dose-response studies.

Table 1: In Vitro ALS Inhibition by Tribenuron-methyl This table summarizes the concentration of Tribenuron-methyl required to inhibit 50% of ALS enzyme activity (IC50) in susceptible (S) and resistant (R) plant biotypes.

| Plant Species | Biotype | IC50 (µM) | Fold Resistance (R/S) | Reference |

| Silene conoidea | Susceptible (S) | 11.61 | - | [4][8] |

| Silene conoidea | Resistant (R) | 214.95 | 18.5 | [4][8] |

Table 2: Whole-Plant Resistance to Tribenuron-methyl This table shows the resistance level at the whole-plant level, often expressed as a Resistance Index (RI), which is the ratio of the herbicide dose required to cause 50% growth reduction (GR50) in the resistant population compared to the susceptible population.

| Plant Species | Biotype | Resistance Index (RI) | Reference |

| Silene conoidea | Susceptible (S) | - | [4] |

| Silene conoidea | Resistant (R) | 382.3 | [4] |

Detailed Experimental Protocols

Protocol 1: In Vitro ALS Activity and Inhibition Assay

This protocol describes the extraction of the ALS enzyme from plant tissue and the subsequent measurement of its activity in the presence and absence of Tribenuron-methyl. The assay is based on the colorimetric detection of acetoin, which is formed by the acid-catalyzed decarboxylation of acetolactate, the product of the ALS-catalyzed reaction.[9][10]

Caption: Workflow for the in vitro acetolactate synthase (ALS) inhibition assay.

Methodology:

-

Enzyme Extraction:

-

Harvest 1-2 g of fresh, young leaf tissue from the target plant.

-

Homogenize the tissue on ice in an extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl₂, 10% glycerol, and 1 mM DTT).

-

Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep on ice.

-

-

ALS Activity Assay:

-

Prepare a reaction mixture in microcentrifuge tubes containing: 100 mM sodium phosphate buffer (pH 6.5), 100 mM sodium pyruvate, 0.5 mM MgCl₂, and 1 mM thiamine pyrophosphate (TPP).[9]

-

For inhibition studies, add varying concentrations of Tribenuron-methyl (dissolved in a suitable solvent like DMSO) to the tubes. Include a solvent-only control.

-

Pre-incubate the reaction mixture with the inhibitor for 10 minutes at 37°C.

-

Initiate the reaction by adding 20-50 µL of the crude enzyme extract.

-

Incubate the reaction at 37°C for 60 minutes.[11]

-

-

Product Detection (Acetoin Formation):

-

Terminate the reaction by adding 20 µL of 50% H₂SO₄.[9]

-

Incubate at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.[11]

-

Add 250 µL of 0.5% creatine, followed by 250 µL of 5% α-naphthol (freshly prepared in 2.5 N NaOH).[9]

-

Incubate at 60°C for another 15 minutes to allow for color development.[11]

-

-

Data Collection and Analysis:

-

Measure the absorbance of the resulting red-colored complex at 525 nm using a spectrophotometer.[10]

-

Calculate the percent inhibition for each Tribenuron-methyl concentration relative to the control (no inhibitor).

-

Plot percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

-

Protocol 2: Whole-Plant Herbicide Efficacy Assay

This protocol assesses the in vivo effect of Tribenuron-methyl on whole plants to determine the dose required for effective control and to characterize resistance levels.

Caption: Workflow for a whole-plant dose-response assay for herbicide efficacy.

Methodology:

-

Plant Growth:

-

Sow seeds of susceptible and potentially resistant plant populations in pots or trays containing a standard potting mix.

-

Grow the plants in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

-

Water the plants as needed until they reach the 3-4 true leaf stage, which is typically optimal for post-emergence herbicide application.[12]

-

-

Herbicide Application:

-

Prepare a stock solution of Tribenuron-methyl and create a series of dilutions to cover a range of application rates (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).[4] The recommended rate for tribenuron-methyl is often around 22.5 g a.i. ha⁻¹.[4]

-

Use a laboratory spray chamber to apply the herbicide solutions evenly to the plants. Ensure consistent spray volume and pressure.

-

Include an untreated control group that is sprayed only with water and surfactant.

-

-

Incubation and Assessment:

-

Data Analysis:

-

Calculate the percent growth reduction for each dose relative to the untreated control.

-

Plot the percent reduction against the herbicide dose (on a log scale) and use a dose-response model (e.g., a four-parameter logistic curve) to calculate the GR50 (the dose causing 50% growth reduction).

-

For resistance studies, calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

-

References

- 1. pnas.org [pnas.org]

- 2. pomais.com [pomais.com]

- 3. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]

- 11. biogot.com [biogot.com]

- 12. researchgate.net [researchgate.net]

- 13. hracglobal.com [hracglobal.com]

Application Note and Protocol: Analyzing Tribenuron-methyl Metabolism in Transgenic Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribenuron-methyl is a selective, post-emergence sulfonylurea herbicide widely used for the control of broadleaf weeds in cereal crops.[1][2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), thereby halting cell division and plant growth.[1][2][3] The selectivity of tribenuron-methyl relies on the differential metabolism rates between crop plants and susceptible weeds. Tolerant crops, such as wheat and barley, can rapidly metabolize the herbicide into non-phytotoxic compounds.[1] In contrast, sensitive weeds lack this rapid detoxification capability.

The development of transgenic plants with enhanced herbicide tolerance is a key strategy in modern agriculture. This can be achieved by introducing genes that confer resistance, such as those encoding for a modified, less sensitive ALS enzyme, or genes that enhance the plant's natural metabolic detoxification pathways.[4][5] Analyzing the metabolism of tribenuron-methyl in these transgenic plants is crucial to understand the mechanisms of tolerance, assess the efficacy of the genetic modification, and conduct environmental safety assessments.

This document provides a detailed protocol for the analysis of tribenuron-methyl and its metabolites in transgenic plants, covering plant treatment, sample preparation, metabolite extraction, and quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Principle of the Method

This protocol describes an in-vivo methodology to study the metabolic fate of tribenuron-methyl in transgenic and non-transgenic (wild-type) plants. Plants are treated with a defined concentration of tribenuron-methyl. At various time points, plant tissues are harvested to quench metabolic activity. The parent herbicide and its metabolites are then extracted, purified using solid-phase extraction (SPE), and subsequently identified and quantified using HPLC-MS/MS. This allows for a comparative analysis of the rate of herbicide detoxification and the profile of metabolites formed between transgenic and non-transgenic plants. The primary metabolic routes for tribenuron-methyl in plants include hydrolysis and demethylation, often followed by conjugation, facilitated by enzymes such as cytochrome P450s (P450s), glutathione S-transferases (GSTs), and glycosyltransferases (GTs).[3][6][7][8]

Materials and Reagents

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB)[9]

-

Nitrogen evaporator

-

Homogenizer

-

pH meter

-

Syringe filters (0.22 µm)

-

Glassware (volumetric flasks, test tubes, vials)

-

Micropipettes

Chemicals and Reagents:

-

Tribenuron-methyl analytical standard

-

Analytical standards for expected metabolites (e.g., methyl-2-aminosulfonyl benzoate, 4-methoxy-6-methyl-2-methylamino-1,3,5-triazine, saccharin)[10][11]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Formic acid (LC-MS grade)

-

Acetic acid

-

Sodium chloride (NaCl)

-

Liquid nitrogen

-

Transgenic and non-transgenic (wild-type) plant seeds/seedlings

Experimental Protocols

Plant Growth and Herbicide Application

-

Plant Cultivation: Grow transgenic and non-transgenic (control) plants under controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle). Ensure uniform growth to the desired stage (e.g., 3-4 leaf stage).

-

Herbicide Solution Preparation: Prepare a stock solution of tribenuron-methyl in a suitable solvent (e.g., acetone or DMSO) and then dilute to the final application concentration with water containing a surfactant (e.g., 0.1% Tween-20) to ensure adhesion to the leaf surface. A typical application rate might be equivalent to the recommended field dose, adjusted for laboratory conditions.[12]

-

Herbicide Treatment: Apply the tribenuron-methyl solution evenly to the foliage of both transgenic and wild-type plants using a laboratory sprayer. Treat a separate set of plants with a blank solution (surfactant in water) to serve as a negative control.

-

Time-Course Sampling: Harvest the aerial parts of the plants at designated time points post-application (e.g., 0, 6, 12, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after the spray has dried. For each time point, collect at least three biological replicates.

-

Sample Processing: Immediately after harvesting, wash the plant material with acetonitrile to remove any unabsorbed herbicide from the leaf surface.[13] Then, flash-freeze the washed plant tissue in liquid nitrogen to halt all metabolic processes and store at -80°C until extraction.

Extraction of Tribenuron-methyl and its Metabolites

-

Homogenization: Weigh the frozen plant tissue (e.g., 1-2 g) and grind it to a fine powder in a mortar and pestle under liquid nitrogen.

-

Solvent Extraction: Transfer the powdered tissue to a centrifuge tube. Add 5 mL of extraction solvent (e.g., acetonitrile with 1% acetic acid).[13]

-

Sonication and Centrifugation: Sonicate the mixture for 10 minutes. Afterwards, add 0.5 g of NaCl, vortex vigorously for 2 minutes, and centrifuge at 5000 rpm for 5 minutes to separate the organic phase from the solid plant debris.[13]

-

Collection: Carefully collect the supernatant (acetonitrile phase) and transfer it to a new tube.

Sample Cleanup using Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) by passing 3 mL of methanol followed by 3 mL of water through it.

-

Sample Loading: Dilute the supernatant from the extraction step with water to reduce the acetonitrile concentration to <10% and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

-

Elution: Elute the tribenuron-methyl and its metabolites from the cartridge using 5 mL of acetonitrile or methanol.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30°C.[9]

-

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid). Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient could be: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for tribenuron-methyl and its expected metabolites must be optimized by infusing pure standards.

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's guidelines.

-

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between transgenic and wild-type plants over the time course of the experiment.

Table 1: Concentration of Tribenuron-methyl in Plant Tissues Over Time

| Time (Hours) | Transgenic Plant (ng/g FW) | Wild-Type Plant (ng/g FW) |

| **Replicate 1 | Replicate 2 | |

| 0 | ||

| 6 | ||

| 12 | ||

| 24 | ||

| 48 | ||

| 72 |

FW: Fresh Weight

Table 2: Concentration of Metabolite X in Plant Tissues Over Time

| Time (Hours) | Transgenic Plant (ng/g FW) | Wild-Type Plant (ng/g FW) |

| **Replicate 1 | Replicate 2 | |

| 0 | ||

| 6 | ||

| 12 | ||

| 24 | ||

| 48 | ||

| 72 |

Repeat for each identified metabolite.

Visualizations

Caption: Experimental workflow for analyzing tribenuron-methyl metabolism.

Caption: Generalized metabolic pathway of Tribenuron-methyl in plants.

References

- 1. pomais.com [pomais.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Tribenuron-methyl | C15H17N5O6S | CID 153909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. The Development of Herbicide Resistance Crop Plants Using CRISPR/Cas9-Mediated Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bioone.org [bioone.org]

- 8. Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation | Weed Science | Cambridge Core [cambridge.org]

- 9. epa.gov [epa.gov]

- 10. Hydrolytic and photoinduced degradation of tribenuron methyl studied by HPLC-DAD-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous estimation of tribenuron-methyl and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. mdpi.com [mdpi.com]

Application Note: Multi-Residue Analysis of Sulfonylureas, Including Tribenuron-methyl, in Soil

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonylurea herbicides are widely utilized in agriculture for their efficacy in controlling broadleaf weeds at low application rates.[1][2] However, their persistence in soil can pose a risk to subsequent rotational crops, making the monitoring of their residues crucial.[3][4] This application note details a robust and sensitive multi-residue method for the simultaneous determination of sulfonylurea herbicides, including Tribenuron-methyl, in soil samples. The described protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6][7][8]

Experimental Protocol

This protocol outlines the key steps for the analysis of sulfonylurea residues in soil, from sample collection to final quantification.

1. Sample Collection and Preparation

-

Sampling: Collect representative soil samples from the area of interest. It is recommended to take composite samples from 10-20 locations within a defined area to ensure homogeneity.[9] Avoid sampling from atypical areas such as field edges or sprayer turn-around points.

-

Sample Handling: Place the collected soil in clean, properly labeled plastic bags.[9] If nematode analysis is also required, a separate bag should be used.[9] Samples should be kept cool and transported to the laboratory as soon as possible. For long-term storage, samples should be frozen.

-

Pre-treatment: Before extraction, air-dry the soil samples and sieve them through a 2 mm mesh to remove stones and large debris. Homogenize the sieved soil thoroughly.

2. QuEChERS Extraction

The QuEChERS method provides a simple and efficient extraction of a wide range of pesticides from complex matrices like soil.[5][7][8][10]

-

Hydration: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. If the soil is very dry (less than 70% water content), add 7 mL of deionized water, vortex briefly, and allow it to hydrate for 30 minutes.[10]

-

Extraction: Add 10 mL of acetonitrile (ACN) to the soil sample in the centrifuge tube.[10]

-

Salting-out: Add the contents of a commercially available QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and a buffering agent like sodium citrate) to the tube.[6][10] The addition of salts helps to induce phase separation between the aqueous and organic layers.

-

Shaking: Immediately cap the tube tightly and shake vigorously for at least 2 minutes, either manually or using a mechanical shaker.[10] This ensures thorough mixing and efficient extraction of the analytes into the acetonitrile layer.

-

Centrifugation: Centrifuge the tube for 5 minutes at a relative centrifugal force (RCF) of at least 3000 x g.[10] This will separate the solid soil particles from the acetonitrile supernatant containing the extracted herbicides.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

A cleanup step is necessary to remove co-extracted matrix components that can interfere with the LC-MS/MS analysis.[7]

-

Supernatant Transfer: Carefully transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbent.[10] Common sorbents for soil analysis include primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences.[7]

-

Vortexing: Vortex the microcentrifuge tube for 30 seconds to ensure the sorbent is well-dispersed in the extract.[10]

-

Centrifugation: Centrifuge the tube for 2 minutes at an RCF of at least 5000 x g.[10]

-

Final Extract: The resulting supernatant is the cleaned-up extract. Carefully transfer this into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis